

Application Note: Evaluating CO₂ Sorption on Sodium Zirconate using Thermogravimetric Analysis (TGA)

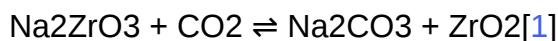
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sodium zirconate

Cat. No.: B088539

[Get Quote](#)


AN-TGA-Na₂ZrO₃-001

Introduction

Sodium zirconate (Na₂ZrO₃) is a promising solid sorbent for high-temperature carbon dioxide (CO₂) capture applications due to its high theoretical sorption capacity, thermal stability, and favorable reaction kinetics.^{[1][2]} Thermogravimetric Analysis (TGA) is a powerful and widely used technique to evaluate the CO₂ sorption performance of such materials. This application note provides a detailed protocol for utilizing TGA to determine the CO₂ uptake capacity and cyclic stability of **sodium zirconate**.

The fundamental principle of using TGA for this application lies in measuring the change in mass of a **sodium zirconate** sample as it is exposed to a CO₂ atmosphere at a specific temperature. The increase in mass corresponds to the amount of CO₂ chemisorbed by the material. The reversible nature of the sorption process can also be investigated by subjecting the sample to thermal regeneration cycles.

The primary chemical reaction governing the CO₂ capture by **sodium zirconate** is:

This reaction is reversible, with the forward reaction representing the CO₂ sorption (carbonation) and the reverse reaction representing the regeneration (decarbonation or

desorption).

Key Applications

- Screening and comparison of different **sodium zirconate** synthesis methods (e.g., solid-state, sol-gel)[1][3].
- Determination of the optimal temperature for CO₂ sorption and regeneration.
- Evaluation of the CO₂ sorption capacity and kinetics.
- Assessment of the sorbent's stability and performance over multiple sorption-regeneration cycles.
- Studying the effect of CO₂ concentration and gas flow rate on sorption performance.[1]

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining reproducible TGA results.

- **Synthesis of Sodium Zirconate:** **Sodium zirconate** can be synthesized via various methods, such as the solid-state reaction of sodium carbonate (Na₂CO₃) and zirconium dioxide (ZrO₂) or sol-gel methods.[3][4] The synthesis method can significantly impact the material's microstructure and, consequently, its CO₂ sorption properties.[5]
- **Sample Pre-treatment:** Before TGA analysis, it is often beneficial to pre-treat the **sodium zirconate** sample to remove any adsorbed moisture or other volatile impurities. This is typically achieved by heating the sample in the TGA instrument under an inert atmosphere (e.g., nitrogen) to a high temperature (e.g., 900 °C) until a stable mass is observed.[6]

TGA Instrumentation and Parameters

A standard thermogravimetric analyzer is used for this application. The following parameters should be carefully controlled:

- **Sample Mass:** A sample mass of 10-20 mg is typically used.

- Crucible: Alumina or platinum crucibles are recommended.
- Purge Gas: High-purity nitrogen (N₂) is used as the inert purge gas.
- Reactant Gas: A gas mixture of CO₂ and N₂ is used for the sorption experiments. The CO₂ concentration can be varied to simulate different process conditions (e.g., 15-50 vol% CO₂).
[\[3\]](#)
- Gas Flow Rate: A total gas flow rate of 50-100 mL/min is commonly employed.
[\[6\]](#)
[\[7\]](#)

TGA Experimental Procedure (Cyclic Sorption-Regeneration)

The following is a typical temperature program for a cyclic CO₂ sorption-regeneration experiment:

- Initial Stabilization/Activation:
 - Heat the **sodium zirconate** sample under a pure N₂ atmosphere to a high temperature (e.g., 900 °C) at a heating rate of 10-20 °C/min.
[\[6\]](#)
 - Hold at this temperature for a sufficient time (e.g., 30 minutes) to ensure the removal of any volatile contaminants and to establish a stable baseline.
[\[6\]](#)
- CO₂ Sorption Step:
 - Cool the sample under N₂ to the desired sorption temperature (e.g., 600-700 °C).
[\[1\]](#)
[\[6\]](#)
 - Once the temperature is stable, switch the gas atmosphere from pure N₂ to the CO₂/N₂ mixture.
 - Hold at the sorption temperature for a defined period (e.g., 30-60 minutes) or until the mass gain plateaus, indicating the saturation of the sorbent. The mass increase during this step is directly proportional to the amount of CO₂ captured.
- Regeneration Step:
 - Switch the gas atmosphere back to pure N₂.

- Heat the sample to a higher regeneration temperature (e.g., 800-900 °C) at a heating rate of 10-20 °C/min.[6]
- Hold at this temperature until the sample mass returns to its initial baseline, indicating the complete release of the captured CO₂.
- Subsequent Cycles:
 - Repeat steps 2 and 3 for the desired number of cycles to evaluate the stability of the sorbent.

Data Presentation

The quantitative data obtained from the TGA experiments should be summarized in tables for clear comparison.

Table 1: CO₂ Sorption Capacity of Sodium Zirconate

Sample ID	Synthesis Method	Sorption Temperature (°C)	CO ₂ Concentration (vol%)	CO ₂ Uptake (mmol CO ₂ /g Na ₂ ZrO ₃)	CO ₂ Uptake (wt%)
Na ₂ ZrO ₃ -SS-1	Solid-State	700	20	4.32[6][8][9]	~20-23[2][10]
Na ₂ ZrO ₃ -SG-1	Sol-Gel	800	15	-	22.77[3]
Na ₂ ZrO ₃ -WM-1	Wet-Mixing	600	-	-	~10.3[2][10]

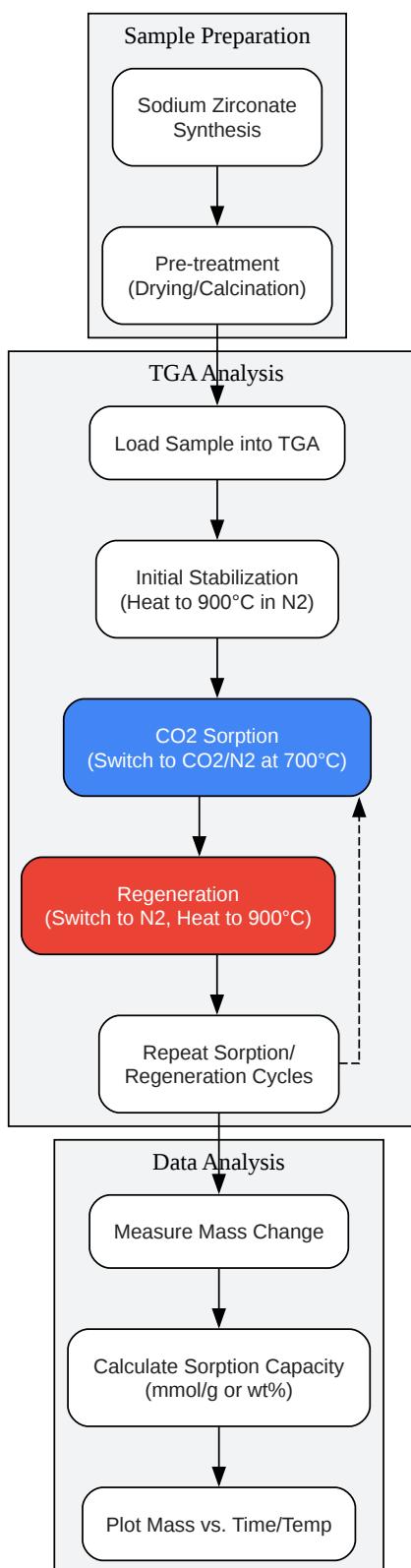
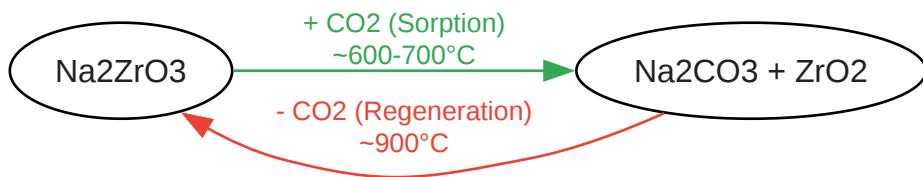

Note: The CO₂ uptake can vary significantly depending on the synthesis method and experimental conditions.

Table 2: TGA Experimental Parameters for CO₂ Sorption on Sodium Zirconate

Parameter	Value	Reference
Instrument	TGA/DSC 3+ Mettler Toledo or similar	[6]
Sample Mass	~10 mg	-
Heating Rate	10-20 °C/min	[11]
Sorption Temperature	250 - 700 °C	[1]
Regeneration Temperature	900 °C	[6]
Sorption Gas	20 mol% CO2 in N2	[6]
Regeneration Gas	Pure N2	[6]
Gas Flow Rate	60 cm ³ /min	[6]
Pressure	1 bar	[6]

Mandatory Visualization


Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for TGA analysis of CO₂ sorption on **sodium zirconate**.

Logical Relationship of CO₂ Sorption and Regeneration

[Click to download full resolution via product page](#)

Caption: Reversible reaction of CO₂ sorption on **sodium zirconate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. pure.hw.ac.uk [pure.hw.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Encoding CO₂ Adsorption in Sodium Zirconate by Neutron Diffraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scribd.com [scribd.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Application Note: Evaluating CO₂ Sorption on Sodium Zirconate using Thermogravimetric Analysis (TGA)]. BenchChem, [2025]. [Online PDF].

Available at: [<https://www.benchchem.com/product/b088539#using-tga-to-evaluate-co2-sorption-on-sodium-zirconate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com